molecular formula C9H8ClN3 B2908728 (1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene CAS No. 2173638-12-3

(1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene

Cat. No. B2908728
CAS RN: 2173638-12-3
M. Wt: 193.63
InChI Key: VMACNSODEZCDIR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of azidoindenes, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of ((1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene)-1-Azido-4-chloro-2,3-dihydro-1H-indene is not fully understood. However, it is believed to exert its biological effects through the formation of covalent bonds with target proteins, leading to their inactivation or modification. The compound is also known to induce oxidative stress and cause DNA damage in bacterial cells.
Biochemical and Physiological Effects:
((1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene)-1-Azido-4-chloro-2,3-dihydro-1H-indene has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. The compound has also been shown to induce apoptosis in cancer cells and to modulate the immune response. In addition, ((1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene)-1-Azido-4-chloro-2,3-dihydro-1H-indene has been reported to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

((1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene)-1-Azido-4-chloro-2,3-dihydro-1H-indene has several advantages for use in lab experiments. It is a stable and relatively easy to handle compound, with well-established synthesis methods. The compound has also been shown to exhibit potent biological activities, making it a valuable tool for investigating various biological processes. However, the compound has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on ((1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene)-1-Azido-4-chloro-2,3-dihydro-1H-indene. One area of interest is the development of more efficient and selective synthesis methods for the compound. Another potential direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, further research is needed to elucidate the mechanism of action of the compound and to identify its target proteins. Finally, the use of ((1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene)-1-Azido-4-chloro-2,3-dihydro-1H-indene as a photoaffinity labeling agent holds promise for the identification of new drug targets and the development of novel therapeutics.

Synthesis Methods

((1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene)-1-Azido-4-chloro-2,3-dihydro-1H-indene can be synthesized through a multi-step process involving the reaction of 4-chloroindan-1-one with sodium azide in the presence of a suitable solvent and a catalyst. The intermediate product obtained is then treated with reducing agents to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

((1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene)-1-Azido-4-chloro-2,3-dihydro-1H-indene has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral activities. The compound has also been investigated for its potential use as a photoaffinity labeling agent, which can be used to identify and isolate specific target proteins in complex biological systems.

properties

IUPAC Name

(1S)-1-azido-4-chloro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMACNSODEZCDIR-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N=[N+]=[N-])C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N=[N+]=[N-])C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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